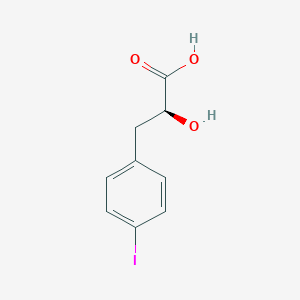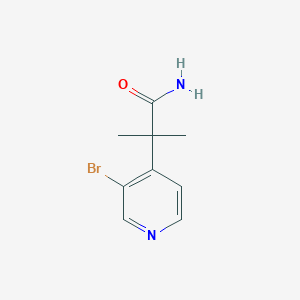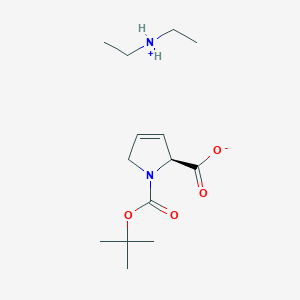![molecular formula C9H9ClIN3 B6295977 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine CAS No. 2250242-92-1](/img/structure/B6295977.png)
6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C9H9ClIN3 and a molecular weight of 321.55 g/mol . This compound is characterized by the presence of chlorine, iodine, and isopropyl groups attached to a pyrazolo[4,3-c]pyridine core. It is a pale-yellow to yellow-brown solid and is primarily used in research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of α,β-unsaturated ketones or 1,3-dicarbonyl compounds as building blocks for the construction of the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chlorine or iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
科学的研究の応用
6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine has diverse applications in scientific research, including:
作用機序
The mechanism of action of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Chloro-3-iodo-2-methyl-2H-pyrazolo[4,3-c]pyridine: Similar structure but with a methyl group instead of an isopropyl group.
6-Chloro-3-iodo-2-ethyl-2H-pyrazolo[4,3-c]pyridine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs . This uniqueness makes it a valuable compound for specific research and industrial applications .
特性
IUPAC Name |
6-chloro-3-iodo-2-propan-2-ylpyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-9(11)6-4-12-8(10)3-7(6)13-14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLVBAZTQIFJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2C=NC(=CC2=N1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
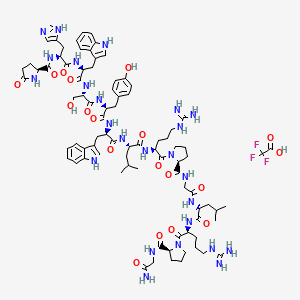
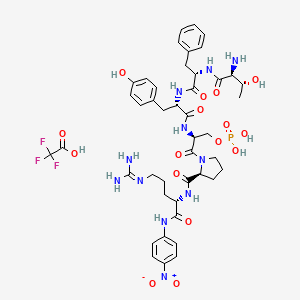
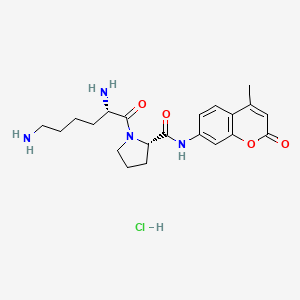
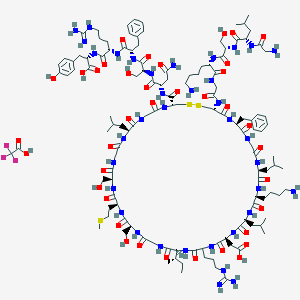
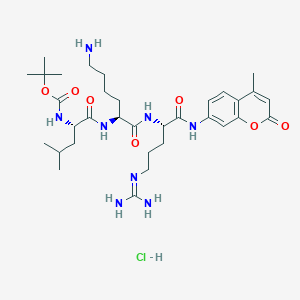

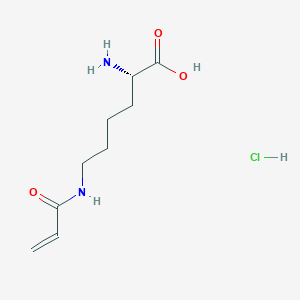
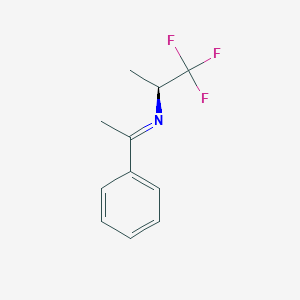
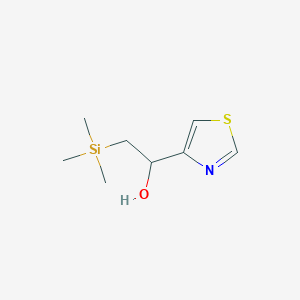
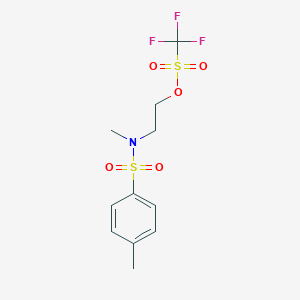
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
